PI3K Isoform Selectivity: Scaffold Enables >1000-Fold Selectivity for p110α Over Other Class Ia PI3Ks
Derivatization of the pyrazolo[1,5-a]pyridine core, closely related to 2-Methylpyrazolo[1,5-a]pyridin-5-amine, yields compounds with exceptional selectivity for the p110α isoform of PI3K [1]. The core scaffold can be elaborated to achieve >1000-fold selectivity for p110α over other Class Ia PI3K isoforms (p110β, p110δ, and p110γ) [1]. This selectivity is a critical differentiator from many pan-PI3K inhibitors, which can cause significant toxicity due to off-target effects on other isoforms [2]. The 5-amino group on the scaffold is a common vector for introducing substituents that modulate this selectivity profile.
| Evidence Dimension | Selectivity for PI3K p110α over other Class Ia PI3K isoforms |
|---|---|
| Target Compound Data | Derivatives of the core scaffold achieve >1000-fold selectivity for p110α [1]. |
| Comparator Or Baseline | Pan-PI3K inhibitors (e.g., Wortmannin, LY294002) which exhibit low nanomolar potency but are non-selective across all isoforms [2]. |
| Quantified Difference | A selectivity ratio of >1000 for p110α over p110β, p110δ, and p110γ [1]. |
| Conditions | In vitro enzymatic assays against recombinant PI3K isoforms [1]. |
Why This Matters
This high level of selectivity, achievable from this scaffold, is essential for developing safer PI3K inhibitors with reduced on-target toxicity in therapeutic applications, a key consideration for selecting a starting material for drug discovery.
- [1] Kendall, J. D., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 69-85. View Source
- [2] Vanhaesebroeck, B., et al. (2010). The emerging mechanisms of isoform-specific PI3K signalling. Nature Reviews Molecular Cell Biology, 11(5), 329-341. View Source
